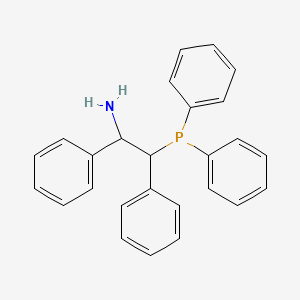

2-Diphenylphosphanyl-1,2-diphenylethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Diphenylphosphanyl-1,2-diphenylethanamine is a chiral phosphine ligand widely used in enantioselective synthesis. This compound is known for its high yield and enantioselective results, making it a valuable tool in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diphenylphosphanyl-1,2-diphenylethanamine typically involves the reaction of diphenylphosphine with 1,2-diphenylethanamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often conducted at low temperatures to ensure high enantioselectivity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to maintain the inert atmosphere and precise temperature control. The final product is usually purified through crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Diphenylphosphanyl-1,2-diphenylethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can participate in substitution reactions, particularly in the presence of metal catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and metal catalysts like palladium for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include phosphine oxides, secondary amines, and substituted phosphine derivatives. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

2-Diphenylphosphanyl-1,2-diphenylethanamine has a wide range of scientific research applications:

Chemistry: It is used as a ligand in various catalytic reactions, including hydrogenation and cross-coupling reactions.

Biology: The compound is used in the synthesis of biologically active molecules and as a tool in studying enzyme mechanisms.

Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Diphenylphosphanyl-1,2-diphenylethanamine involves its role as a ligand in catalytic reactions. The compound coordinates with metal atoms through its phosphorus atom, donating lone pair electrons to form stable complexes. These complexes facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies .

Comparison with Similar Compounds

Similar Compounds

1,2-Diphenylethylamine: Similar in structure but lacks the phosphine group, making it less effective as a ligand.

Diphenylphosphinoethylamine: Contains a similar phosphine group but has a different backbone structure, affecting its coordination properties.

Uniqueness

2-Diphenylphosphanyl-1,2-diphenylethanamine is unique due to its chiral nature and high enantioselectivity in catalytic reactions. Its ability to form stable complexes with metal atoms makes it a valuable tool in various chemical processes.

Biological Activity

2-Diphenylphosphanyl-1,2-diphenylethanamine, also known as (1S,2S)-2-(diphenylphosphino)-1,2-diphenylethylamine, is a phosphine compound notable for its unique structural features and potential biological applications. This article delves into the biological activity of this compound, exploring its synthesis, interactions with biological systems, and implications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C18H20NPh2P

- Molecular Weight : Approximately 381.46 g/mol

- Appearance : Crystalline solid, typically white to yellow.

- Functional Groups : Contains a diphenylphosphino group and a chiral amine center.

The compound's structure includes several aromatic rings that contribute to its stability and reactivity in various chemical environments .

Synthesis Methods

The synthesis of this compound generally involves the following steps:

- Formation of the diphenylphosphino group.

- Introduction of the chiral 1,2-diphenylethanamine backbone.

- Purification through crystallization or chromatography.

These methods allow for the production of the compound in high purity suitable for biological studies .

Interaction Studies

Studies have indicated that this compound can form stable complexes with various metal ions (e.g., nickel), which may enhance its biological activity. This property is particularly relevant in coordination chemistry and catalysis .

Enzyme Inhibition

Research has suggested that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For example:

- Aromatic Amino Acid Decarboxylase : Preliminary studies indicate potential inhibition, which could impact neurotransmitter synthesis .

- Cholinesterases : The compound's phosphine group may interact with active sites of these enzymes, leading to inhibition .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of phosphine compounds similar to this compound. It was found that these compounds could induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 25 | Apoptosis induction |

| Similar Phosphines | A549 (Lung) | 30 | Cell cycle arrest |

Case Study 2: Neuroprotective Effects

Another research effort evaluated the neuroprotective effects of this compound against oxidative stress in neuronal cells. The results demonstrated that it could reduce reactive oxygen species (ROS) levels and improve cell viability under stress conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Diphenylphosphanyl-1,2-diphenylethanamine, and how can reaction yields be optimized?

- Methodological Answer : The compound is synthesized via palladium-catalyzed coupling or phosphine-ligand coordination under inert conditions (e.g., argon atmosphere). Key parameters include temperature (80–120°C), solvent polarity (toluene or THF), and stoichiometric ratios of precursors. Design of Experiments (DoE) frameworks, such as factorial designs, can systematically optimize yields by testing variables like catalyst loading (0.5–2 mol%) and reaction time (12–48 hours). Yields typically range from 60% to 80% under optimized conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 31P NMR identifies phosphanyl group coordination (δ 10–20 ppm for free ligands; shifts upon metal binding). 1H/13C NMR resolves stereochemistry at chiral centers .

- X-ray Crystallography : Resolves absolute configuration and ligand-metal coordination geometry. Crystals are grown via slow diffusion of hexane into saturated dichloromethane solutions .

- Mass Spectrometry (HRMS) : Confirms molecular weight (FW: 507.60) and fragmentation patterns .

Q. How does this compound function in asymmetric catalysis, and what substrates are most reactive?

- Methodological Answer : The compound acts as a chiral ligand in transition-metal catalysis (e.g., Rh, Pd). Its diphenylphosphanyl and ethanamine moieties enable enantioselective C–C bond formation (e.g., Heck couplings) or hydrogenations. Substrates with electron-withdrawing groups (e.g., aryl halides, α,β-unsaturated ketones) show higher reactivity. Screening via DoE (varying substrate/catalyst ratios and solvent systems) identifies optimal enantiomeric excess (ee >90%) conditions .

Advanced Research Questions

Q. How can quantum chemical calculations and machine learning be applied to predict catalytic performance of this compound in novel reactions?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model transition states and activation barriers for proposed mechanisms (e.g., oxidative addition in cross-couplings). Software like Gaussian or ORCA generates thermodynamic profiles .

- Data-Driven Optimization : Integrate computational results with experimental datasets (e.g., ee%, yield) into machine learning models (e.g., random forests, neural networks) to predict untested conditions. ICReDD’s feedback loop (computational → experimental → computational refinement) accelerates discovery .

Q. What strategies resolve contradictions in reported catalytic efficiency data for this compound across different studies?

- Methodological Answer :

- Meta-Analysis : Compile datasets from literature, noting variables (substrate scope, solvent purity, catalyst batch). Apply multivariate regression to isolate confounding factors (e.g., trace moisture degrades ligand performance).

- Reproducibility Protocols : Standardize reaction conditions (e.g., glovebox use for air-sensitive ligands) and validate via interlaboratory studies. Statistical tools (e.g., ANOVA) quantify significance of discrepancies .

Q. How does reactor design (e.g., continuous-flow vs. batch) impact the scalability of reactions using this compound?

- Methodological Answer :

- Continuous-Flow Systems : Enhance heat/mass transfer for exothermic reactions (e.g., hydrogenations). Use microreactors with immobilized catalysts to minimize ligand decomposition.

- Batch Reactors : Suitable for small-scale enantioselective syntheses. Optimize stirring rates (200–600 rpm) to prevent ligand aggregation. Computational fluid dynamics (CFD) models predict mixing efficiency .

Q. What are the stability limits of this compound under oxidative or acidic conditions, and how can degradation be mitigated?

- Methodological Answer :

- Stress Testing : Expose the ligand to H2O2 (0.1–1 M) or HCl (0.1–5 M) at 25–60°C. Monitor degradation via HPLC and 31P NMR.

- Stabilization Methods : Add antioxidants (e.g., BHT) or use aprotic solvents (e.g., DMF) to slow oxidation. Encapsulation in mesoporous silica improves acid resistance .

Q. Can this compound be repurposed for non-traditional catalytic applications, such as photoredox or electrocatalysis?

- Methodological Answer :

- Photoredox Screening : Test ligand-metal complexes (e.g., Ir, Ru) under UV/visible light for CO2 reduction or C–H activation. Use transient absorption spectroscopy to study excited-state lifetimes.

- Electrochemical Studies : Cyclic voltammetry (CV) determines redox potentials. Modify ligand structure (e.g., electron-donating substituents) to tune metal center reactivity .

Properties

IUPAC Name |

2-diphenylphosphanyl-1,2-diphenylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24NP/c27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H,27H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPGTOGPLXZBQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24NP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.